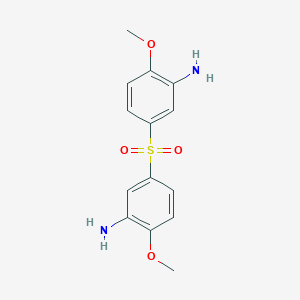![molecular formula C16H11NO5 B14162092 8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole CAS No. 3580-56-1](/img/structure/B14162092.png)
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitro group, and a benzodioxole moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol or other methoxy donors for the methoxylation step . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Aplicaciones Científicas De Investigación
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the induction of apoptosis in cancer cells or the disruption of metabolic pathways in parasites . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole can be compared with other similar compounds, such as:
4-Hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole: This compound shares a similar core structure but has a hydroxy group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
Aristolochic Acid: This compound has a similar benzodioxole moiety and is known for its toxic and carcinogenic properties.
Propiedades
Número CAS |
3580-56-1 |
|---|---|
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C16H11NO5/c1-20-13-4-2-3-9-11(13)7-12(17(18)19)10-5-6-14-16(15(9)10)22-8-21-14/h2-7H,8H2,1H3 |
Clave InChI |
SGXKVKPAKCDBQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC4=C3OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


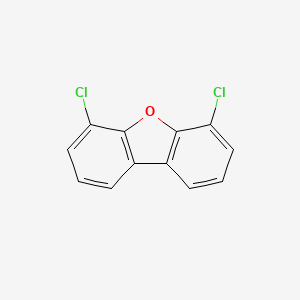
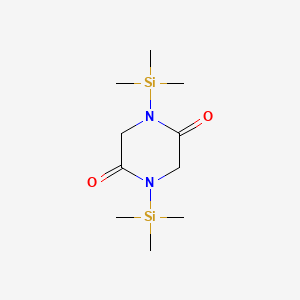
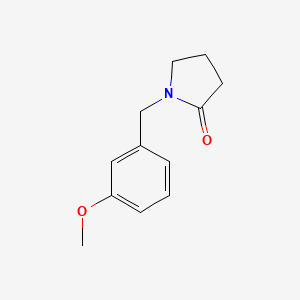
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)
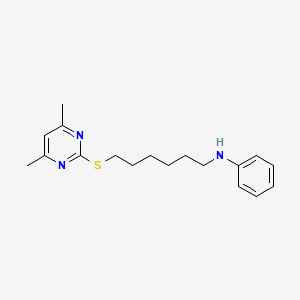
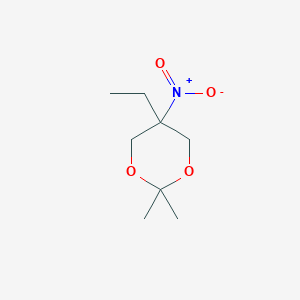
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
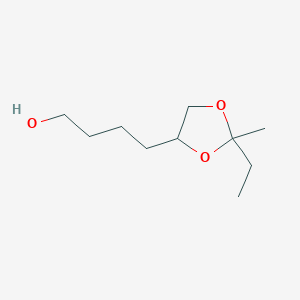
![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)
